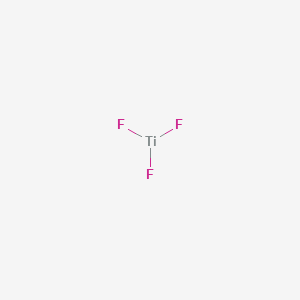
Titanium(III) fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It appears as a violet, paramagnetic solid and is one of two known titanium fluorides, the other being titanium tetrafluoride . Titanium(III) fluoride adopts a defect perovskite-like structure, where each titanium center has octahedral coordination geometry, and each fluoride ligand is doubly bridging .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Titanium(III) fluoride can be synthesized by dissolving titanium metal in hydrogen fluoride. This reaction typically occurs under controlled conditions to ensure the complete dissolution of titanium .
Industrial Production Methods: In industrial settings, titanium trifluoride is often produced through a similar method involving the reaction of titanium metal with hydrogen fluoride. The process requires careful handling due to the corrosive nature of hydrogen fluoride .
Analyse Chemischer Reaktionen
Types of Reactions: Titanium(III) fluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: In the presence of air, titanium trifluoride slowly oxidizes to form titanium(IV) fluoride.
Reduction: this compound can be reduced using hydrogen or other reducing agents to form titanium metal.
Substitution: It can react with other halides to form different titanium halide compounds.
Major Products:
Oxidation: Titanium(IV) fluoride (TiF₄)
Reduction: Titanium metal (Ti)
Substitution: Various titanium halides such as titanium(III) chloride (TiCl₃) and titanium(III) bromide (TiBr₃).
Wissenschaftliche Forschungsanwendungen
Titanium(III) fluoride has diverse applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and hydrogenation processes.
Biology and Medicine: While not extensively used in biological applications, its potential as a catalyst in biochemical reactions is being explored.
Industry: this compound is utilized in the production of high-purity titanium powder through electrolysis of a fluoride salt melt.
Wirkmechanismus
The mechanism of action of titanium trifluoride primarily involves its role as a catalyst. It facilitates various chemical reactions by providing an active site for reactants to interact. The molecular targets and pathways involved depend on the specific reaction it catalyzes. For example, in hydrogenation reactions, titanium trifluoride activates hydrogen molecules, enabling them to react with unsaturated organic compounds .
Vergleich Mit ähnlichen Verbindungen
- Titanium(III) chloride (TiCl₃)
- Titanium(III) bromide (TiBr₃)
- Titanium(III) iodide (TiI₃)
- Titanium(IV) fluoride (TiF₄)
Comparison: Titanium(III) fluoride is unique due to its defect perovskite-like structure, which provides distinct catalytic properties compared to other titanium halides. While titanium(III) chloride, bromide, and iodide also exhibit catalytic activity, their structures and reactivity differ. Titanium(IV) fluoride, on the other hand, is more stable and less reactive than titanium trifluoride .
Biologische Aktivität
Titanium(III) fluoride (TiF₃), with the CAS number 13470-08-1, is a compound of titanium that has garnered interest due to its unique properties and potential applications in various fields, including biomedicine. This article explores the biological activity of TiF₃, focusing on its interactions with biological systems, potential therapeutic uses, and relevant research findings.
- Molecular Formula : TiF₃
- Molecular Weight : 104.862 g/mol
- InChIKey : NLPMQGKZYAYAFE-UHFFFAOYSA-K
- Solubility : Water insoluble, which influences its biological interactions and applications.
Biological Activity Overview
Titanium compounds, particularly TiF₃, have shown various biological activities, including antimicrobial effects and potential applications in dental care and tissue engineering. The following sections summarize key findings from recent studies.
Antimicrobial Properties
Applications in Dentistry
- Dental Materials : Titanium fluoride compounds have been explored as alternatives to traditional fluoride treatments in dentistry. TiF₄ has been shown to effectively reduce mineral loss in dentin and inhibit the growth of cariogenic bacteria . Although direct studies on TiF₃ are sparse, its potential use in dental varnishes could be inferred from these findings.
- Case Studies : Clinical evaluations have noted that titanium-based fluoride treatments can enhance the remineralization of enamel and dentin surfaces, providing a protective effect against caries .
Table 1: Summary of Biological Activity Studies Involving Titanium Compounds
Case Studies
Several studies have investigated the biological performance of titanium surfaces modified with fluorine:
- A study demonstrated that fluorine plasma-etched titanium surfaces showed significantly higher cell viability compared to untreated surfaces after 72 hours . This suggests that fluorine modifications can enhance biocompatibility.
- Another investigation focused on the interaction between titanium surfaces and biofilms, revealing that fluoride treatments could potentially alter biofilm formation dynamics on titanium implants .
Eigenschaften
CAS-Nummer |
13470-08-1 |
|---|---|
Molekularformel |
F3Ti |
Molekulargewicht |
104.862 g/mol |
IUPAC-Name |
titanium(3+);trifluoride |
InChI |
InChI=1S/3FH.Ti/h3*1H;/q;;;+3/p-3 |
InChI-Schlüssel |
NLPMQGKZYAYAFE-UHFFFAOYSA-K |
SMILES |
F[Ti](F)F |
Kanonische SMILES |
[F-].[F-].[F-].[Ti+3] |
Key on ui other cas no. |
13470-08-1 |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















